2,3,5-Trimethyl-6-(prop-2-en-1-yl)phenol

Description

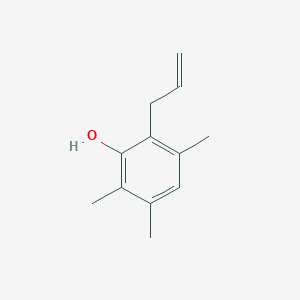

2,3,5-Trimethyl-6-(prop-2-en-1-yl)phenol is a phenolic compound characterized by a benzene ring substituted with three methyl groups at positions 2, 3, and 5, and a propenyl (allyl) group at position 6. This structural configuration imparts distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the methyl and propenyl substituents.

Properties

CAS No. |

6626-30-8 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2,3,5-trimethyl-6-prop-2-enylphenol |

InChI |

InChI=1S/C12H16O/c1-5-6-11-9(3)7-8(2)10(4)12(11)13/h5,7,13H,1,6H2,2-4H3 |

InChI Key |

IQTYGOVXMFJDGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)CC=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenol, 2-(2-propen-1-yl)-6-[[(2,3,5,6-tetrafluorophenyl)imino]methyl] (CAS 1659142-60-5)

- Structure: Retains the propenyl-substituted phenol core but introduces a tetrafluorophenyl imino group at position 6.

- Key Differences: The imino (-NH-) linkage and fluorine atoms enhance electron-withdrawing effects, increasing stability and resistance to oxidation. Fluorine substituents improve lipid solubility and bioavailability, making it suitable for medicinal chemistry applications.

- Applications : Likely used in high-stability intermediates for fluorinated pharmaceuticals or agrochemicals .

2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol

- Structure: Features an ethyl group at position 6 and an aminopropenyl group at position 2.

- Key Differences: The amino group introduces basicity, enabling participation in hydrogen bonding and nucleophilic reactions.

- Applications : Widely employed as a pharmaceutical intermediate for synthesizing drug candidates targeting diverse conditions, including CNS disorders and antimicrobial agents .

2,3,5-Trimethyl-6-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-benzenediol 1,4-Diacetate

- Structure: Shares the trimethylphenol core but substitutes the propenyl group with a long-chain isoprenoid (tetramethylhexadecenyl) and acetylates the hydroxyl groups.

- Key Differences: The long hydrocarbon chain and acetate esters drastically increase lipophilicity, favoring integration into lipid membranes. The diacetate form reduces polarity, enhancing stability in non-polar environments.

- Applications: Functions as an impurity in cyanocobalamin (vitamin B₁₂) synthesis, highlighting its role in quality control for pharmaceutical manufacturing .

2,3,5-Trimethyl-6-(prop-2-en-1-yl)pyrazine

- Structure: Replaces the phenolic ring with a pyrazine (a six-membered ring with two nitrogen atoms).

- Key Differences: The pyrazine ring introduces aromatic nitrogen atoms, altering electronic properties and reducing acidity compared to phenol. The propenyl and methyl groups are retained, but the heterocyclic core shifts its reactivity toward flavor and fragrance applications.

- Applications : Found naturally in tea, it contributes to roasted or nutty flavor profiles in food chemistry .

Phenol Derivatives with Amino and Methoxy Substituents

- Examples: Phenol,3-(dimethylamino)-2-methyl- (CAS 56140-37-5); Phenol, 5-(dimethylamino)-2-methyl- (CAS 56140-38-6).

- Key Differences: Amino groups introduce basicity and hydrogen-bonding capacity, while methoxy groups enhance electron-donating effects. These modifications increase solubility in polar solvents and expand utility in dye chemistry or polymer science.

- Applications: Potential use in photoresist materials or as intermediates for functional polymers .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.